Inulinase vs. Invertase: I/S Activity Ratio Defines Functional Classification
Inulinase (EC 3.2.1.7) is functionally distinguished from invertase (EC 3.2.1.26) by the ratio (α) of its specificity constants for inulin versus sucrose (I/S ratio). The invertase from Aspergillus ficuum exhibits an α value of <1, whereas all characterized inulinases from the same organism have α values >1 [1]. This metric provides a quantitative, procurement-relevant benchmark: enzymes with α > 1 are genuine inulinases with preferential activity on inulin, while those with α < 1 are invertases that may not effectively hydrolyze inulin-rich substrates [2].
| Evidence Dimension | Inulin/Sucrose specificity constant ratio (α = kcat/Km for inulin ÷ kcat/Km for sucrose) |
|---|---|
| Target Compound Data | α > 1.0 (range: 1.2–3.5 depending on isoform) |
| Comparator Or Baseline | Invertase: α < 1.0 |
| Quantified Difference | Qualitative threshold: Inulinase α > 1; Invertase α < 1 |
| Conditions | Aspergillus ficuum β-fructosidases, kinetic assays at 40°C, pH 4.5–5.0 |
Why This Matters
Procurement of an enzyme with an I/S ratio <1 will result in poor inulin hydrolysis and unintended sucrose cleavage, compromising product purity in high-fructose syrup production.
- [1] Ettalibi, M., & Baratti, J. C. (1990). Molecular and Kinetic Properties of Aspergillus ficuum Inulinases. Agricultural and Biological Chemistry, 54(1), 61-68. View Source
- [2] Ettalibi, M., & Baratti, J. C. (1987). Purification, properties and comparison of invertase, exoinulinases and endoinulinases of Aspergillus ficuum. Applied Microbiology and Biotechnology, 26(1), 13-20. View Source
